molecular formula C15H20FN3O3 B2722154 2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate CAS No. 894020-70-3

2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate

Cat. No.: B2722154
CAS No.: 894020-70-3
M. Wt: 309.341
InChI Key: FJMLOIPFYKUWJF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate is a synthetic compound with a complex structure It features a dimethylaminoethyl group, a fluorophenyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Dimethylaminoethyl Group: This is usually done through an alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring.

    Reduction: Reduction reactions can modify the carbonyl group in the pyrrolidinone ring.

    Substitution: The fluorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.

    Industry: The compound can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, while the fluorophenyl group can enhance binding affinity. The pyrrolidinone ring may play a role in the compound’s stability and overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl (1-phenyl-5-oxopyrrolidin-3-yl)carbamate: Lacks the fluorine atom on the phenyl ring.

    2-(Dimethylamino)ethyl (1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)carbamate: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(Dimethylamino)ethyl (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)carbamate can significantly influence its chemical properties, such as its lipophilicity and metabolic stability. This makes it unique compared to its analogs.

Properties

IUPAC Name

2-(dimethylamino)ethyl N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O3/c1-18(2)7-8-22-15(21)17-12-9-14(20)19(10-12)13-5-3-11(16)4-6-13/h3-6,12H,7-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMLOIPFYKUWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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